9-oxo-9H-thioxanthene-3-carboxylic acid
Overview
Description
9-oxo-9H-thioxanthene-3-carboxylic acid: is an organic compound with the molecular formula C14H8O3S . It is a derivative of thioxanthene, which is a sulfur-containing heterocyclic compound. This compound is known for its unique structural features, which include a thioxanthene core with a carboxylic acid group at the 3-position and a ketone group at the 9-position. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-halobenzoic acid, under acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thioxanthene core with carbon dioxide in the presence of a base.
Oxidation to Form Ketone Group: The ketone group at the 9-position can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives. Reagents like alcohols, amines, and acid chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides, bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides, other derivatives.
Scientific Research Applications
Chemistry: 9-oxo-9H-thioxanthene-3-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 9-oxo-9H-thioxanthene-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Thioxanthone: A related compound with a similar thioxanthene core but without the carboxylic acid group.
9-oxo-9H-thioxanthene-3-carboxamide: A derivative with an amide group instead of the carboxylic acid group.
9-oxo-9H-thioxanthene-3-carbonitrile: A derivative with a nitrile group instead of the carboxylic acid group.
Uniqueness: 9-oxo-9H-thioxanthene-3-carboxylic acid is unique due to the presence of both the carboxylic acid and ketone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
9-oxothioxanthene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVCRNNWZSTKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442175 | |
Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-88-0 | |
Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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